2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol
Overview
Description
2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and efficient synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole
- 4-(2-(1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine
Uniqueness: 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug design and other applications where such characteristics are desirable .
Biological Activity
2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol, with the CAS number 511528-92-0, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and applications in scientific research.
Target of Action:
The primary target for this compound is various bacterial strains, particularly Staphylococcus aureus. The compound exhibits potent antimicrobial activity, which is crucial for its therapeutic applications.
Mode of Action:
The compound interacts with bacterial targets, leading to their elimination through disruption of essential biochemical pathways. This interaction results in the inhibition of cell growth and proliferation in susceptible bacteria.
Biochemical Pathways:
Research indicates that this compound affects multiple biochemical pathways within the targeted bacteria, contributing to their death. It has been shown to interfere with enzyme activities and gene expression critical for bacterial survival.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations. These studies suggest a favorable pharmacokinetic profile, indicating good absorption and distribution characteristics that enhance its potential as a therapeutic agent.
Cellular Effects:
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 19.7–24.2 μM. This level of activity highlights its potential as an effective antimicrobial agent.
Molecular Mechanism:
The molecular mechanism underlying the biological activity of this compound involves binding interactions with specific biomolecules and enzymes. Such interactions can lead to enzyme inhibition or activation, altering cellular functions and responses .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of fluorinated compounds similar to this compound. For instance, related compounds have shown promising anticancer and anti-inflammatory properties. A study highlighted that certain derivatives exhibited antiproliferative activity against various cancer cell lines, suggesting a broader therapeutic potential beyond antimicrobial effects .
Summary of Key Findings
Study | Biological Activity | Target Organism/Cell Line | MIC (μM) |
---|---|---|---|
Study 1 | Antimicrobial | Staphylococcus aureus | 19.7–24.2 |
Study 2 | Antiproliferative | Breast cancer cell lines | Varied |
Study 3 | Anti-inflammatory | Various inflammatory models | Significant |
Scientific Research Applications
The compound is being explored for various applications:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Investigated for antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine: Potential therapeutic applications in developing new drugs targeting specific diseases.
- Industry: Applications in creating new materials with unique properties such as polymers or catalysts .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-8(16-14-9)6-3-1-2-4-7(6)15/h1-5,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXACYDHIHKLQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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